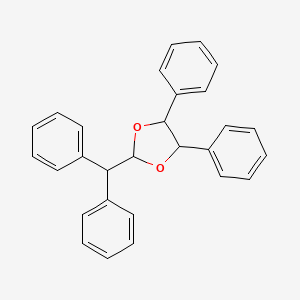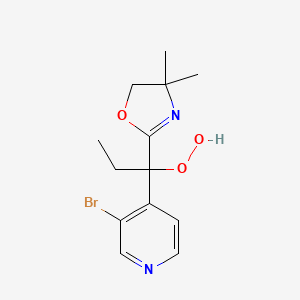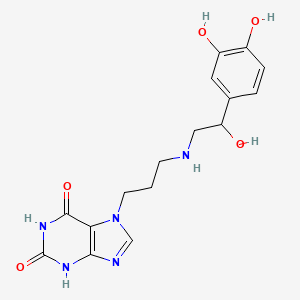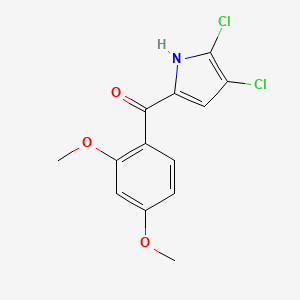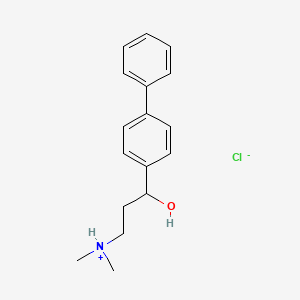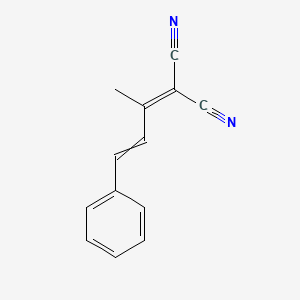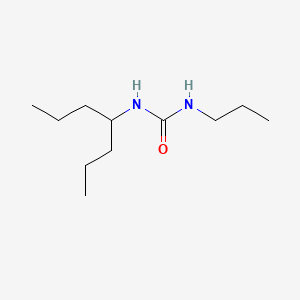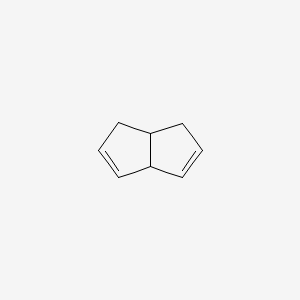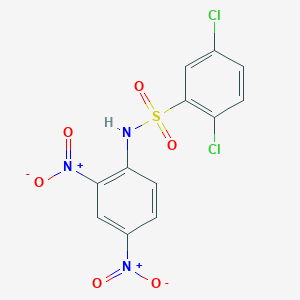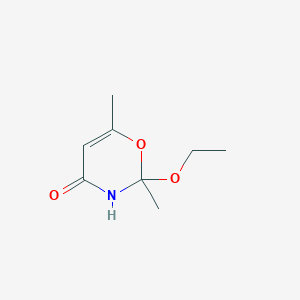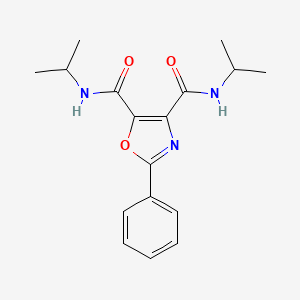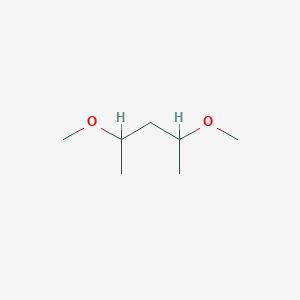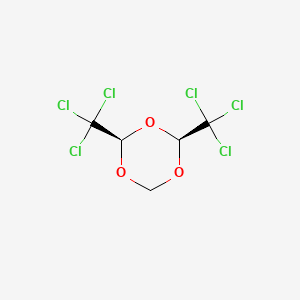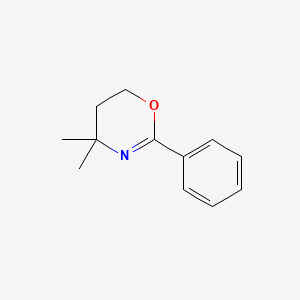
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine typically involves the condensation of aniline derivatives with formaldehyde and a suitable ketone or aldehyde. One common method is the one-pot, multicomponent condensation reaction using α- or β-naphthol, an aniline, and formaldehyde in the presence of a catalyst such as zirconyl (IV) chloride . The reaction is usually carried out in water as a universal solvent, and the product is extracted with ethyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to optimize the reaction conditions and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological assays and as intermediates in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with various molecular targets. The presence of nitrogen and oxygen atoms in the ring structure allows it to form hydrogen bonds and coordinate with metal ions. These interactions can influence biological pathways and chemical reactions, making the compound a versatile tool in research and industry.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-2-phenyl-5,6-dihydro-1,3-oxazine
- 5,6-Dihydro-6-ethyl-2,4-dimethyl-4H-1,3,5-dithiazine
- 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine
Uniqueness
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine is unique due to its specific substitution pattern and the presence of both phenyl and dimethyl groups. These structural features contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Propiedades
Número CAS |
37139-43-8 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-phenyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H15NO/c1-12(2)8-9-14-11(13-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clave InChI |
GIZKAAZLZKQORW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOC(=N1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


